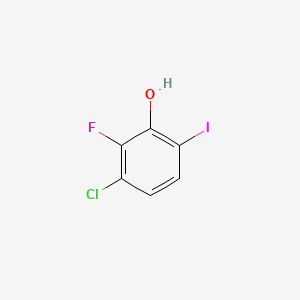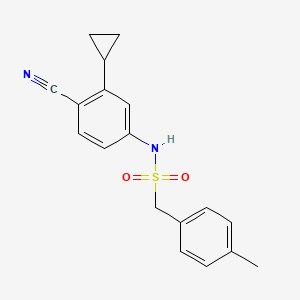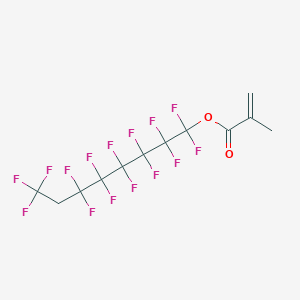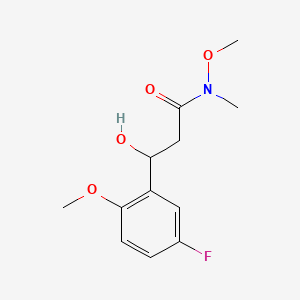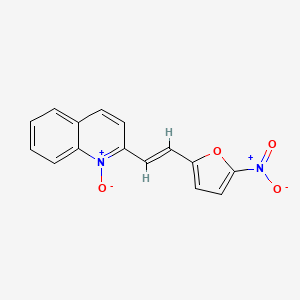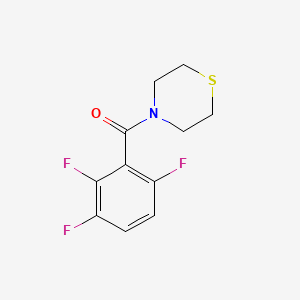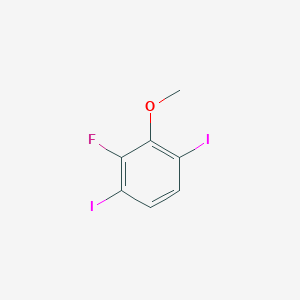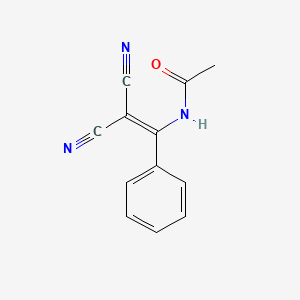
N-(2,2-dicyano-1-phenylethenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dicyano-1-phenylethenyl)acetamide: is an organic compound with the molecular formula C12H9N3O It is characterized by the presence of a phenyl group attached to an ethenyl moiety, which is further substituted with two cyano groups and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dicyano-1-phenylethenyl)acetamide typically involves the reaction of phenylcyanoacetylene with acetamide under specific conditions. One common method involves the use of acetonitrile as a solvent, with the reaction carried out at temperatures ranging from 50-55°C for 12-20 hours . The reaction proceeds stereoselectively, leading to the desired product in yields ranging from 43-82%.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2-dicyano-1-phenylethenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups, leading to different derivatives.
Substitution: The phenyl and ethenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amine-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2,2-dicyano-1-phenylethenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
The mechanism of action of N-(2,2-dicyano-1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The cyano groups and the phenyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
N-(1-Phenylethenyl)acetamide: This compound is structurally similar but lacks the cyano groups, which significantly alters its chemical properties and reactivity.
Acetamide, N-(2,2-dicyano-1-phenylethylidene): Another closely related compound with slight variations in the structure, leading to different chemical behaviors.
Uniqueness: N-(2,2-dicyano-1-phenylethenyl)acetamide is unique due to the presence of both cyano and acetamide groups, which confer distinct chemical and physical properties
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications. From its synthesis to its potential uses in research and industry, this compound offers numerous opportunities for scientific exploration and practical applications. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use.
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
N-(2,2-dicyano-1-phenylethenyl)acetamide |
InChI |
InChI=1S/C12H9N3O/c1-9(16)15-12(11(7-13)8-14)10-5-3-2-4-6-10/h2-6H,1H3,(H,15,16) |
Clé InChI |
DYNLUTPUWPWCFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=C(C#N)C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


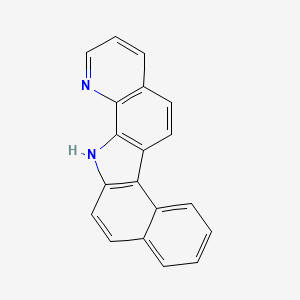
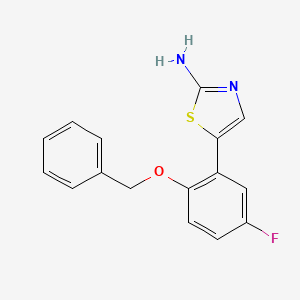
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)

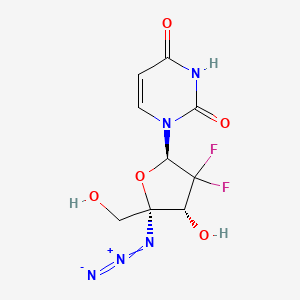
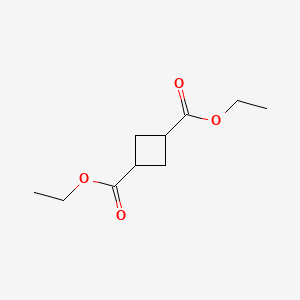
![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
